1-Methoxy-2-methylbutane

Beschreibung

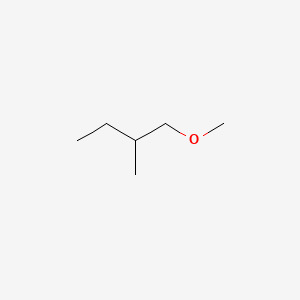

Structure

2D Structure

Eigenschaften

CAS-Nummer |

62016-48-2 |

|---|---|

Molekularformel |

C6H14O |

Molekulargewicht |

102.17 g/mol |

IUPAC-Name |

1-methoxy-2-methylbutane |

InChI |

InChI=1S/C6H14O/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

XGLHRCWEOMNVKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)COC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Methoxy-2-methylbutane CAS number 62016-48-2

An In-Depth Technical Guide to 1-Methoxy-2-methylbutane (CAS 62016-48-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 62016-48-2), an aliphatic ether with potential applications as a solvent in organic synthesis, extraction processes, and chromatography. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and critical safety protocols. By synthesizing data from established chemical databases and safety literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and utilize this compound. Particular emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction

This compound, with the molecular formula C₆H₁₄O, is a member of the aliphatic ether chemical class.[1][2][3] Structurally, it consists of a butane backbone substituted with a methoxy group at the C1 position and a methyl group at the C2 position.[4] While not as extensively documented as its isomers like methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME), its properties are of interest to researchers exploring novel solvent systems and chemical intermediates.

The utility of ethers as solvents is well-established, owing to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds. The methoxy group (-OCH₃) itself is a crucial functional group in medicinal chemistry, often introduced to enhance a molecule's physicochemical properties, metabolic stability, and target binding affinity.[5][6] Understanding the characteristics of simpler aliphatic ethers like this compound provides a foundational knowledge base for chemists working in diverse fields, from process chemistry to drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical research. The identity and purity of this compound can be unequivocally established through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, performing calculations, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 62016-48-2 | [1][2] |

| Molecular Formula | C₆H₁₄O | [1][2][3] |

| Molecular Weight | 102.17 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C)COC | [1] |

| InChIKey | XGLHRCWEOMNVKS-UHFFFAOYSA-N | [1][2] |

| Kovats Retention Index | 683 (Semi-standard non-polar) | [1] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for molecular structure confirmation.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is a primary tool for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 102. The fragmentation pattern for ethers is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. Key fragments would help distinguish it from its isomers.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide distinct signals corresponding to the unique proton environments. Key expected signals include a singlet for the methoxy (-OCH₃) protons and multiplets for the ethyl and methyl groups on the chiral center, as well as the methylene protons adjacent to the ether oxygen.

-

¹³C NMR: The carbon NMR spectrum for this molecule should display six distinct signals, corresponding to each of the unique carbon atoms in the structure.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C-O stretching band, typically in the 1150-1085 cm⁻¹ region, which is indicative of the ether linkage. The spectrum would also feature C-H stretching and bending vibrations from the aliphatic portions of the molecule.[1]

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Alkoxymercuration-Demercuration

The synthesis of this compound can be achieved via the reaction of 2-methyl-1-butene with methanol. The reaction involves the addition of the methoxy group across the double bond, following Markovnikov's rule in principle, but targeting the less substituted carbon in this specific pathway. The standard enthalpy of reaction (ΔrH°) for this process in the liquid phase is reported as -35.8 ± 1.3 kJ/mol, indicating an exothermic process.[2][8]

Reaction: 2-Methyl-1-butene + Methanol → this compound[2][8]

Step-by-Step Methodology:

-

Reactor Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an excess of anhydrous methanol to serve as both reactant and solvent.

-

Alkene Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-butene (1.0 equivalent) to the stirred methanol.

-

Catalyst Introduction: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15). The acid protonates the alkene, initiating the formation of a carbocation intermediate, which is then attacked by methanol.

-

Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction progress using Gas Chromatography (GC) by observing the disappearance of the starting alkene peak and the appearance of the product peak.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water to partition the components. The organic product will move into the ether layer. Separate the layers and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to isolate this compound from any unreacted starting materials or side products.

Chemical Reactivity

As an aliphatic ether, this compound is relatively unreactive. It is stable to bases, oxidizing agents, and reducing agents under standard conditions. The ether linkage can be cleaved under harsh conditions, typically by strong acids like HBr or HI. Its primary utility lies in its stability, making it a suitable non-protic solvent for a variety of chemical reactions.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its properties suggest several potential uses for research and development professionals.

-

Specialty Solvent: It can be considered a potential alternative to other ethers like diethyl ether, THF, or MTBE. Its predicted low water solubility and good solvency for organic compounds make it a candidate for use in organic synthesis, particularly in reactions requiring a non-protic medium.[4]

-

Extraction and Chromatography: It may serve as a solvent for liquid-liquid extraction processes or as a component of the mobile phase in normal-phase chromatography.

-

Role in Drug Discovery: The methoxy group is a privileged functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and enhance cell permeability by increasing lipophilicity. While this compound is not a drug itself, its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) is a plausible application.[5][6]

Safety and Handling

No specific safety data sheet for this compound (CAS 62016-48-2) was found in the search results. However, based on its structure as a low-molecular-weight aliphatic ether, it should be handled with the same precautions as structurally similar, highly flammable compounds like isopentane (2-methylbutane) and 2-methoxy-2-methylbutane.

Hazard Assessment (Anticipated):

-

Flammability: Extremely flammable liquid and vapor.[11][12] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][12]

-

Health Hazards: May cause drowsiness or dizziness upon inhalation.[12] Prolonged or repeated skin contact may cause dryness or cracking.[12][13] Aspiration into the lungs if swallowed may cause chemical pneumonitis.[12]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][14]

-

Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof electrical equipment.[11][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[11]

Conclusion

This compound is an aliphatic ether with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry pathways, and its chemical stability makes it a viable candidate for use as a specialty solvent in research and development. For professionals in the pharmaceutical and chemical industries, a thorough understanding of its properties, synthesis, and especially its handling requirements is paramount. While direct applications are still emerging, its structural features align with compounds of interest in modern chemistry, warranting its consideration as a useful tool in the chemist's arsenal.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161276526, this compound. PubChem.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound. PubChem.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane. PubChem.

- NIST (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- Agilent (2023). Safety Data Sheet. Agilent.

- Cheméo (n.d.). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2). Cheméo.

- NIST (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- Pearson+ (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+.

- International Labour Organization (2021). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. ILO.

- Rihko, L.K., Linnekoski, J.A., & Krause, A.O. (1994). Reaction Equilibria in the Synthesis of 2-Methoxy-2-methylbutane and 2-Ethoxy-2-methylbutane in the Liquid Phase.

- Wikipedia (n.d.). Propylene glycol methyl ether. Wikipedia.

- ResearchGate (2021). The role of the methoxy group in approved drugs. ResearchGate.

- Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- SolutionInn (2016). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown in. SolutionInn.

- Oxytec (n.d.). 1-Methoxy-2-Propanol. Oxytec.

Sources

- 1. This compound | C6H14O | CID 522007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 3. Butane, 1-methoxy-2-methyl- (CAS 62016-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 9. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+ [pearson.com]

- 10. [SOLVED] The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown in | SolutionInn [solutioninn.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1496 - 2-METHOXY-2-METHYLBUTANE [chemicalsafety.ilo.org]

- 13. agilent.com [agilent.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methylbutane, an aliphatic ether, presents a molecular structure of interest in various chemical and pharmaceutical contexts. As a branched-chain ether, its physicochemical properties are influenced by the interplay of its ether linkage and alkyl branching, distinguishing it from its linear isomers and related compounds. This guide provides a detailed exploration of the known and estimated physicochemical characteristics of this compound, offering insights into its synthesis, spectral signature, and potential applications, particularly within the realm of drug discovery and development. The stability of the ether functional group, coupled with the steric and electronic effects of its branched structure, makes it a relevant scaffold for medicinal chemists seeking to modulate properties such as lipophilicity, metabolic stability, and solvent interactions.

Molecular and Structural Properties

This compound is a colorless liquid with the molecular formula C6H14O and a molecular weight of 102.17 g/mol .[1][2][3] Its structure features a methoxy group attached to a 2-methylbutyl chain, which introduces a chiral center at the second carbon.

Table 1: Core Molecular and Structural Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62016-48-2 | NIST[2] |

| Molecular Formula | C6H14O | NIST[2] |

| Molecular Weight | 102.17 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)COC | PubChem[1] |

| InChI Key | XGLHRCWEOMNVKS-UHFFFAOYSA-N | NIST[2] |

Physicochemical Data

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methoxy-2-methylbutane (Isomer) | 1-Methoxybutane (Related Ether) |

| Boiling Point (°C) | Estimated: 90-100 | 86[4] | 70[5] |

| Melting Point (°C) | Not available | Not available | -115[5] |

| Density (g/mL) | Estimated: 0.74-0.76 | 0.766[4] | 0.774[5] |

| Refractive Index | Estimated: 1.38-1.39 | 1.388[4] | 1.374[5] |

| Solubility in Water | Low to sparingly soluble | Low to sparingly soluble | Log10 of Water solubility in mol/l: 1.40[5] |

| Kovats Retention Index | 683 (semi-standard non-polar)[1] | Not available | Not available |

Causality Behind Property Estimations:

-

Boiling Point: Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules.[6][7] The boiling point is influenced by van der Waals forces, which increase with molecular size and surface area. The branching in this compound is expected to result in a slightly lower boiling point compared to a linear isomer of the same molecular weight, but the presence of the additional methyl group compared to 1-methoxybutane will increase it. Therefore, an estimated range of 90-100 °C is reasonable, falling between the values for less and more branched isomers.

-

Density: The density of aliphatic ethers is typically less than that of water. The provided estimate for this compound is based on the density of its isomer, 2-methoxy-2-methylbutane.

-

Solubility: The solubility of ethers in water is limited but greater than that of alkanes due to the ability of the ether oxygen to act as a hydrogen bond acceptor.[6][8] As the alkyl chain length increases, water solubility decreases. This compound is expected to be sparingly soluble in water but highly soluble in common organic solvents like alcohols, hydrocarbons, and chlorinated solvents.

-

Refractive Index: The refractive index is a measure of how much the path of light is bent when it enters a substance. The estimated value is based on the refractive index of the structurally similar 2-methoxy-2-methylbutane.

Spectroscopic Profile

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

¹³C NMR: The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] The fragmentation pattern would be characteristic of an aliphatic ether, with common fragments arising from cleavage of the C-O bonds and the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature C-O stretching vibrations, typically in the region of 1050-1150 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of an alcohol impurity.[1]

Synthesis and Reactivity

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis .[9][10] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-1-butanol and a methylating agent.

Materials:

-

2-methyl-1-butanol

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol in the anhydrous solvent.

-

Slowly add sodium hydride to the solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylbutoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add methyl iodide dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Role in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, the aliphatic ether motif is a common structural feature in many pharmaceutical compounds.[11]

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to esters, which can enhance the in vivo half-life of a drug molecule. The branched alkyl chain of this compound may also sterically hinder enzymatic access to the ether oxygen, further increasing metabolic stability.

-

Lipophilicity and Solubility: The introduction of an aliphatic ether can modulate a molecule's lipophilicity (logP), which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the alkyl group can influence how the molecule interacts with biological membranes and protein binding pockets.

-

Solvent Properties: As an ether, this compound is expected to be a good solvent for a range of organic compounds due to its ability to act as a hydrogen bond acceptor.[7][8] This property can be relevant in formulation studies.

-

Structural Scaffold: The 2-methylbutyl group provides a non-polar, sterically defined scaffold that can be used to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. The use of saturated aliphatic cores is an attractive strategy in medicinal chemistry to explore new chemical space.[12]

Safety and Handling

-

Flammability: this compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[15] It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in a cool, dark, and tightly sealed container.

-

Inhalation: Vapors may cause drowsiness and dizziness. Avoid inhaling vapors.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ingestion: Ingestion may be harmful.

Diagram of Safety Precautions for Handling Aliphatic Ethers:

Caption: Key safety considerations for the handling and storage of aliphatic ethers.

Conclusion

This compound is an aliphatic ether with physicochemical properties that are largely governed by its molecular structure. While specific experimental data for some of its core properties remain to be fully elucidated, this guide provides a comprehensive overview based on available data, estimations from related compounds, and established chemical principles. Its synthesis via the Williamson ether synthesis is straightforward, and its structural characteristics suggest potential utility in medicinal chemistry as a stable, lipophilic scaffold. As with all aliphatic ethers, proper safety precautions are paramount in its handling and storage. Further research to experimentally determine its key physicochemical properties will be invaluable for its broader application in research and development.

References

- BYJU'S. (n.d.). Physical and Chemical Properties of Ether.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.

- Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2).

- JoVE. (2025, May 22). Physical Properties of Ethers.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Britannica. (2025, December 10). Ether | Chemical Structure & Properties.

- Chem Service. (2015, May 20). Safety Data Sheet - 2-Methylbutane.

- LABOSHOP. (2014, January 28). Safety Data Sheet.

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Stenutz, R. (n.d.). 2-methyl-2-methoxybutane.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chemistry LibreTexts. (2025, February 3). 4.1: Names and Properties of Ethers.

- Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration.

- YouTube. (2023, July 18). Ethers: Structure and Reactivity.

- Stenutz, R. (n.d.). 1-methoxybutane.

- National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.

- Protheragen. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.

- ResearchGate. (2025, August 10). Density, Refractive Index, and Speed of Sound for 2-Ethoxy-2-Methylbutane + Ethanol + Water at 298.15 K.

- Wikidata. (n.d.). 1-methoxy-2-butane.

- National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.

- PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.

- PubMed. (2009, November). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161276526, 1-Methoxy-2,2-dimethylbutane;this compound.

- PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004).

Sources

- 1. This compound | C6H14O | CID 522007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-methyl-2-methoxybutane [stenutz.eu]

- 5. 1-methoxybutane [stenutz.eu]

- 6. byjus.com [byjus.com]

- 7. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 8. Video: Physical Properties of Ethers [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. data.laboshop.com [data.laboshop.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Molecular Structure and Bonding of 1-Methoxy-2-methylbutane

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methoxy-2-methylbutane (C₆H₁₄O).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical and electronic properties of this chiral ether. We will explore its covalent bonding framework, conformational possibilities, and the spectroscopic signatures that enable its unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles of organic chemistry and analytical science, offering both foundational knowledge and practical insights for laboratory applications.

Introduction to this compound: A Chiral Ether

This compound is an aliphatic ether with the molecular formula C₆H₁₄O and a molecular weight of approximately 102.17 g/mol .[1][2] Its structure is characterized by a butane backbone substituted with a methoxy group (-OCH₃) at the C1 position and a methyl group at the C2 position. The presence of these functional groups and the specific substitution pattern impart distinct chemical and physical properties to the molecule.

A critical feature of this compound is the existence of a stereogenic center at the C2 carbon. This gives rise to chirality, meaning the molecule is non-superimposable on its mirror image, existing as a pair of enantiomers: (S)-1-methoxy-2-methylbutane and (R)-1-methoxy-2-methylbutane.[3] This stereochemical complexity is of paramount importance in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its specific stereoisomeric form. This guide will provide a detailed examination of this structural feature and its implications.

Elucidation of the Molecular Structure

A molecule's identity and function are dictated by the precise arrangement of its constituent atoms. For this compound, understanding its connectivity, stereochemistry, and conformational dynamics is fundamental.

IUPAC Nomenclature and Connectivity

The systematic IUPAC name, this compound, precisely describes the molecule's atomic connectivity.[1] The longest carbon chain is a butane (four-carbon) chain. A methoxy group (-OCH₃) is attached to the first carbon, and a methyl group (-CH₃) is attached to the second.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

The Stereogenic Center: (R) and (S) Enantiomers

The C2 carbon atom in this compound is bonded to four different substituent groups:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A methoxymethyl group (-CH₂OCH₃)

This structural arrangement makes C2 a chiral center.[4] Consequently, this compound exists as two enantiomers, which are mirror images of each other. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Caption: 3D representation of (R) and (S) enantiomers.

A Deep Dive into Covalent Bonding

The physical and chemical properties of this compound are a direct consequence of its underlying electronic structure and covalent bonding.

Atomic Orbitals and Hybridization

To form the stable tetrahedral geometry observed in alkanes and ethers, the carbon and oxygen atoms in this compound adopt sp³ hybridization.[5]

-

Carbon Atoms: Each carbon atom utilizes its one 2s and three 2p orbitals to form four degenerate sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron repulsion, with bond angles of approximately 109.5°.

-

Oxygen Atom: The oxygen atom also undergoes sp³ hybridization. Two of the sp³ orbitals form sigma (σ) bonds with the adjacent carbon atoms (C1 and the methoxy methyl carbon). The other two sp³ orbitals are occupied by lone pairs of electrons. The presence of these lone pairs causes the C-O-C bond angle to be slightly compressed from the ideal 109.5° due to lone pair-bonding pair repulsion.

Sigma (σ) Bond Framework and Bond Parameters

The entire molecular skeleton of this compound is constructed from strong sigma (σ) bonds, resulting from the head-on overlap of hybrid orbitals (C(sp³)-C(sp³), C(sp³)-O(sp³)) and the overlap of C(sp³) with H(1s) orbitals.

| Bond Type | Hybridization | Approximate Bond Length (Å) | Approximate Bond Energy (kJ/mol) |

| C-C | sp³-sp³ | 1.54 | 348 |

| C-H | sp³-s | 1.09 | 413 |

| C-O | sp³-sp³ | 1.43 | 358 |

Data are typical values for aliphatic compounds.

Polarity: Bond Dipoles and the Overall Molecular Dipole Moment

The C-O bond is polar due to the higher electronegativity of oxygen compared to carbon. This creates a bond dipole moment with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the adjacent carbons. The C-C and C-H bonds are considered largely nonpolar.

Due to the bent geometry at the oxygen atom and the vector sum of the C-O bond dipoles, the molecule possesses a net molecular dipole moment. This makes this compound a polar molecule, capable of acting as a hydrogen bond acceptor via its oxygen lone pairs.[1] This polarity governs its solubility characteristics and its behavior as a solvent.

Spectroscopic Verification: An Integrated Approach

The elucidation of the precise structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic analysis.

Protocol: Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Key IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| ~2850-2960 | C-H stretch | Presence of sp³ C-H bonds in the alkyl groups.[6] |

| ~1090-1150 | C-O stretch | Strong, characteristic absorption for the ether linkage. |

| ~1370-1470 | C-H bend | Confirms the presence of methyl and methylene groups.[6] |

Experimental Protocol:

-

Sample Preparation: A small drop of neat liquid this compound is placed between two KBr or NaCl salt plates to create a thin liquid film.

-

Background Scan: An initial scan is run with no sample in the beam path to obtain a background spectrum of the instrument and atmosphere (e.g., CO₂, H₂O).

-

Sample Scan: The prepared sample is placed in the instrument's sample holder.

-

Data Acquisition: The sample is scanned with infrared radiation. The instrument's detector measures the amount of light that passes through the sample at each wavenumber.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Predicted Chemical Shifts and Splitting Patterns:

| Proton Environment | Approx. δ (ppm) | Multiplicity | Integration |

| -CH₂CH₃ | ~0.9 | Triplet | 3H |

| -CH₂ CH₃ | ~1.4 | Multiplet | 2H |

| -CH(CH₃ ) | ~0.9 | Doublet | 3H |

| -CH (CH₃) | ~1.8 | Multiplet | 1H |

| -CH₂ OCH₃ | ~3.3 | Doublet | 2H |

| -OCH₃ | ~3.4 | Singlet | 3H |

¹³C NMR Predicted Chemical Shifts:

| Carbon Environment | Approx. δ (ppm) |

| -CH₂CH₃ | ~11 |

| -CH₂ CH₃ | ~26 |

| -CH(CH₃ ) | ~16 |

| -CH (CH₃) | ~35 |

| -CH₂ OCH₃ | ~75 |

| -OCH₃ | ~59 |

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is run to acquire the carbon spectrum, which results in a single peak for each unique carbon atom.

-

Data Processing: The acquired raw data (Free Induction Decay, FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Protocol: Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₆H₁₄O, which is 102.17.[2][7]

-

Key Fragmentation: A characteristic fragmentation for ethers is the alpha-cleavage (cleavage of the bond adjacent to the oxygen). The most prominent fragment is often the resonance-stabilized oxonium ion. For this compound, the base peak (most intense peak) is commonly observed at m/z = 45, corresponding to the [CH₂OCH₃]⁺ fragment.[1]

Experimental Protocol (Electron Ionization - GC-MS):

-

Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form the molecular ion (M⁺).

-

Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the number of ions at each m/z value, and this information is used to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Synthesis and Reactivity as a Function of Structure

The structure and bonding of this compound dictate its synthesis and chemical reactivity.

Williamson Ether Synthesis: A Case Study

A classic and highly effective method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[8][9] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[10]

To synthesize this compound, there are two possible retrosynthetic disconnections:

-

Route A: Sodium 2-methylbutan-1-oxide + Iodomethane

-

Route B: Sodium methoxide + 1-bromo-2-methylbutane

Analysis of Routes: The Williamson ether synthesis is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction.[11]

-

Route A: Involves a primary alkyl halide (iodomethane). This is the preferred and higher-yielding route.

-

Route B: Involves a primary alkyl halide (1-bromo-2-methylbutane). This route is also viable.

Caption: Synthetic routes via Williamson ether synthesis.

Conclusion

This compound serves as an excellent model for understanding the interplay of structure, stereochemistry, and bonding in simple ethers. Its chiral nature, arising from the C2 stereocenter, is a key feature that influences its properties and potential applications. The molecule's sp³-hybridized framework results in a defined tetrahedral geometry, while the polar C-O bonds give rise to a net molecular dipole moment. The combination of IR, NMR, and mass spectrometry provides a powerful and complementary toolkit for the unambiguous confirmation of its structure. A thorough grasp of these principles is essential for scientists engaged in organic synthesis, materials science, and drug discovery.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound.

- NIST (National Institute of Standards and Technology). (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161276526, 1-Methoxy-2,2-dimethylbutane;this compound.

- Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met...

- NIST (National Institute of Standards and Technology). (n.d.). Butane, 1-methoxy-2-methyl- Mass Spectrum. In NIST Chemistry WebBook.

- Wikidata. (n.d.). 1-methoxy-2-butane.

- Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.

- Chem-Station. (2014). Williamson Ether Synthesis.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane.

- Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Problem Set 1 Solutions.

- The Organic Chemistry Tutor. (2016). Valence Bond Theory, Hybrid Orbitals, and Molecular Orbital Theory [Video]. YouTube.

Sources

- 1. This compound | C6H14O | CID 522007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 3. (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. youtube.com [youtube.com]

- 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. byjus.com [byjus.com]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to 1-Methoxy-2-methylbutane: Nomenclature, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-2-methylbutane, an aliphatic ether with potential applications in chemical synthesis and as a solvent. While not as extensively studied as its isomers, such as tert-Amyl Methyl Ether (TAME), its unique structural properties merit a detailed examination. This document covers its systematic nomenclature, physicochemical properties, detailed synthetic protocols, and prospective applications, offering a foundational resource for researchers and chemical development professionals.

Nomenclature and Structural Elucidation

The precise identification and naming of a chemical compound are fundamental to scientific communication. This compound's identity is established through systematic nomenclature and confirmed by spectroscopic analysis.

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] This name is derived by identifying the longest carbon chain, which is butane, and treating the methoxy group (-OCH₃) as a substituent on the first carbon and a methyl group (-CH₃) on the second.

The molecule possesses a chiral center at the second carbon atom, meaning it can exist as two distinct enantiomers: (S)-1-methoxy-2-methylbutane and (R)-1-methoxy-2-methylbutane. The racemic mixture and the specific enantiomers are identified by distinct CAS Registry Numbers.

Common synonyms and identifiers include:

-

CAS Registry Number: 62016-48-2 (for the racemic mixture)[1][2][3]

-

CAS Registry Number: 1565-78-2 (for the (S)-enantiomer)[5]

-

InChIKey: XGLHRCWEOMNVKS-UHFFFAOYSA-N (for the racemic mixture)[1][3]

Caption: Relationship between IUPAC name and identifiers.

Spectroscopic Confirmation

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) corresponding to its molecular weight of 102.17 g/mol .[1][2] Key fragmentation patterns arise from the cleavage of the C-O bond and alpha-cleavage adjacent to the ether oxygen, which are characteristic of aliphatic ethers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.3 ppm), the diastereotopic protons on the first carbon (a doublet of doublets), and complex multiplets for the protons on the butane chain.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their local electronic environment.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C-O stretching vibration in the 1150-1085 cm⁻¹ region, which is a hallmark of ethers.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of alcohol impurities.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, particularly its efficacy as a solvent. While extensive experimental data for this specific isomer is not widely published, computed properties provide reliable estimates.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 62016-48-2 | [1][2][3] |

| Molecular Formula | C₆H₁₄O | [1][2][3] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | Not available (estimated to be similar to 2-methoxy-2-methylbutane's 86.3°C) | [6] |

| Density | Not available (estimated to be similar to 2-methoxy-2-methylbutane's 0.77 g/cm³) | [6] |

| Solubility | Low solubility in water, high solubility in organic solvents (expected) | [2] |

| Vapor Pressure | Not available (expected to be significant at room temperature) | |

| Kovats Retention Index | 683 (Semi-standard non-polar) | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the desired stereochemical outcome, availability of starting materials, and scalability.

Williamson Ether Synthesis

This classic Sₙ2 reaction is a robust and widely used method for preparing asymmetrical ethers. The key to its success lies in selecting the appropriate reagents to favor substitution over the competing elimination (E2) reaction.

Causality and Experimental Choice: To synthesize this compound, the reaction should involve a methyl electrophile and a 2-methylbutoxide nucleophile, or a methoxide nucleophile and a 2-methylbutyl electrophile. The preferred pathway involves the attack of sodium methoxide on a 1-halo-2-methylbutane (e.g., 1-chloro- or 1-bromo-2-methylbutane). This is because methoxide is a strong nucleophile but a relatively small base, and the electrophile is a primary halide, which minimizes the likelihood of E2 elimination. The reverse approach (using sodium 2-methylbutoxide, a bulkier and stronger base, with a methyl halide) is also viable but can be less efficient if the alkoxide is sterically hindered.

Experimental Protocol (from 1-chloro-2-methylbutane):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (50 mL).

-

Alkoxide Formation: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved to form sodium methoxide.

-

Nucleophilic Substitution: Add 1-chloro-2-methylbutane (1.0 equivalent) dropwise to the sodium methoxide solution at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Caption: Workflow for Williamson Ether Synthesis.

Alkoxymercuration-Demercuration

This two-step method is an excellent alternative for converting alkenes to ethers, particularly when trying to avoid carbocation rearrangements that can occur in direct acid-catalyzed hydration.

Causality and Experimental Choice: The reaction proceeds via a mercurinium ion intermediate, which is attacked by the alcohol (methanol) at the more substituted carbon (Markovnikov's rule) without forming a free carbocation. The subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom, yielding the desired ether. Starting with 2-methyl-1-butene ensures the methoxy group is added to the first carbon.

Experimental Protocol (from 2-methyl-1-butene):

-

Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in anhydrous methanol (50 mL). To this stirred solution, add 2-methyl-1-butene (1.0 eq) dropwise. Stir the mixture at room temperature for 1-2 hours until the initial yellow color disappears.

-

Demercuration: Cool the flask in an ice bath. Add a 3M solution of sodium hydroxide (NaOH) followed by the slow, portion-wise addition of a 0.5M solution of sodium borohydride (NaBH₄) in 3M NaOH.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. The formation of elemental mercury as a black precipitate will be observed.

-

Isolation: Separate the organic layer. The aqueous layer can be extracted with diethyl ether. Combine all organic phases.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and purify by distillation.

Potential Applications and Research Context

While specific, large-scale industrial applications for this compound are not extensively documented, its chemical properties suggest several potential uses in research and development.[2]

-

Specialty Solvent: As an aliphatic ether, it is expected to be a relatively non-polar, aprotic solvent.[2] Its boiling point, likely in the range of 80-100 °C, makes it a potentially useful solvent for reactions requiring temperatures higher than those achievable with diethyl ether or THF, but without the high boiling points of solvents like dioxane.

-

Fuel Additive Research: Its structural isomers, TAME (tert-amyl methyl ether) and MTBE (methyl tert-butyl ether), are well-known fuel oxygenates used to increase the octane rating and reduce carbon monoxide emissions.[7][8] this compound could be investigated as a potential biofuel additive or component, particularly if derived from bio-based 2-methyl-1-butanol (a fusel alcohol).

-

Non-nucleophilic Reaction Medium: Its ether linkage is generally unreactive under many conditions, making it a suitable medium for reactions involving organometallics (like Grignard reagents) or other sensitive reagents where protic or reactive solvents are incompatible.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, handling precautions must be based on the known hazards of analogous aliphatic ethers, such as MTBE and diethyl ether.

-

Flammability: EXTREMELY FLAMMABLE. Ethers are highly volatile and their vapors can form explosive mixtures with air.[6][7] All handling must be conducted in a chemical fume hood, away from open flames, sparks, and other ignition sources.[6]

-

Peroxide Formation: Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light. Store in a tightly sealed, airtight container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. Containers should be dated upon opening and tested for peroxides before use, especially before distillation.

-

Health Hazards:

-

Inhalation: Inhalation of high concentrations of ether vapors may cause drowsiness, dizziness, and central nervous system depression.[6][9]

-

Skin Contact: May cause skin irritation upon prolonged contact. Ethers can defat the skin, leading to dryness or cracking.[6]

-

Eye Contact: May cause serious eye irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

Conclusion

This compound is a chiral aliphatic ether whose properties make it a compound of interest for specialized applications in organic synthesis and potentially as a fuel component. Its synthesis is readily achievable through well-established methods like the Williamson ether synthesis, allowing for controlled production in a laboratory setting. While it remains a less-common chemical, this guide provides the foundational knowledge for its safe handling, synthesis, and exploration in future research endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound. Available: [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane. Available: [Link]

- NIST (2021). Butane, 1-methoxy-2-methyl-.

- NIST (2021). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. Available: [Link]

- LABOSHOP (2014). Safety Data Sheet - tert-butyl methyl ether. Available: [Link]

- Haz-Map (2026). 1-Methoxybutane. Available: [Link]

- Inchem.org (2021). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. Available: [Link]

Sources

- 1. This compound | C6H14O | CID 522007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 4. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 5. (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1496 - 2-METHOXY-2-METHYLBUTANE [inchem.org]

- 7. data.laboshop.com [data.laboshop.com]

- 8. 1-Methoxybutane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data for 1-Methoxy-2-methylbutane: An In-depth Technical Guide

Introduction

1-Methoxy-2-methylbutane (CAS No. 62016-48-2) is an aliphatic ether with applications as a solvent and potential use in various chemical syntheses.[1] A thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring its suitability for specific applications. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and confirm the identity and purity of this compound.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹H), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in established physicochemical principles, offering researchers and drug development professionals a robust framework for understanding the molecule's spectral features.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into its spectral data. The following diagram illustrates the IUPAC numbering scheme for the carbon atoms, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is a key identifier.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical GC-MS analysis would be employed. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph to separate it from any impurities. The eluent is then introduced into the ion source of a mass spectrometer, typically operating at 70 eV. The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) and detected. This process ensures that the spectrum obtained is of the pure compound.

Data Summary

The mass spectrum for this compound was obtained from the NIST Standard Reference Database.[2] The molecular formula is C₆H₁₄O, corresponding to a molecular weight of 102.17 g/mol .[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | ~2 | [M]⁺ (Molecular Ion) |

| 87 | ~5 | [M - CH₃]⁺ |

| 73 | ~20 | [M - C₂H₅]⁺ |

| 70 | ~50 | [C₄H₈O]⁺ |

| 57 | ~15 | [C₄H₉]⁺ |

| 56 | ~80 | [C₄H₈]⁺ |

| 45 | 100 | [CH₂OCH₃]⁺ (Base Peak) |

| 41 | ~60 | [C₃H₅]⁺ |

| 29 | ~45 | [C₂H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum is characterized by a weak molecular ion peak ([M]⁺) at m/z 102, which is common for aliphatic ethers due to the lability of the C-O bond. The most significant fragmentation pathway for ethers is the α-cleavage, where the bond adjacent to the oxygen atom is broken.

The base peak at m/z 45 is a definitive feature of a methyl ether. It results from the α-cleavage of the C1-C2 bond, leading to the formation of the stable, resonance-stabilized methoxymethyl cation ([CH₂OCH₃]⁺).

Another significant peak is observed at m/z 70 . This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from C4 to the oxygen atom, followed by the elimination of a neutral propene molecule.

The following diagram illustrates the primary fragmentation pathways.

Caption: Key fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimental spectra in public databases, high-quality predicted spectra are presented and interpreted below. The predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

For a standard analysis, the sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of at least 300 MHz, while the ¹³C NMR spectrum would be acquired on the same instrument, typically at 75 MHz. Standard acquisition parameters would be used, with proton-decoupling for the ¹³C spectrum to produce singlets for each unique carbon.

¹³C NMR Spectrum (Predicted)

The structure of this compound possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Carbons attached to the electron-withdrawing oxygen atom are expected to be deshielded and appear at a higher chemical shift (downfield).[4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 (CH₃) | 11.4 |

| C2' (CH₃) | 16.2 |

| C3 (CH₂) | 25.6 |

| C2 (CH) | 34.9 |

| C1' (OCH₃) | 58.5 |

| C1 (OCH₂) | 74.8 |

The predicted spectrum aligns well with theoretical principles. The carbons of the methyl groups (C4 and C2') are the most shielded and appear upfield. The carbon attached to the methoxy group (C1) is the most deshielded, appearing furthest downfield at approximately 74.8 ppm, followed by the methoxy carbon itself (C1') at 58.5 ppm.[5]

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum provides detailed information about the number of different proton environments, their electronic surroundings, and the connectivity of adjacent protons through spin-spin splitting.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 (on C4) | 0.88 | Triplet | 3H |

| H2' (on C2') | 0.89 | Doublet | 3H |

| H3 (on C3) | 1.15 & 1.38 | Multiplet | 2H |

| H2 (on C2) | 1.75 | Multiplet | 1H |

| H1 (on C1) | 3.18 & 3.25 | Multiplet (dd) | 2H |

| H1' (on C1') | 3.32 | Singlet | 3H |

Interpretation:

-

The protons on carbons adjacent to the ether oxygen (H1 and H1') are the most deshielded, appearing in the 3.1-3.4 ppm range, which is characteristic for aliphatic ethers.[6]

-

The methoxy protons (H1') appear as a sharp singlet at ~3.32 ppm as they have no adjacent protons to couple with.

-

The two protons on C1 (H1) are diastereotopic due to the chiral center at C2, and are thus predicted to have slightly different chemical shifts and appear as a multiplet.

-

The remaining signals in the upfield region (~0.8-1.8 ppm) correspond to the alkyl portion of the molecule, with splitting patterns consistent with their neighboring protons.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR Spectroscopy

A common method for acquiring the IR spectrum of a liquid sample like this compound is to use an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is recorded. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (NaCl or KBr).

Expected Absorption Bands

The IR spectrum of this compound is expected to be dominated by two main regions:

-

C-H Stretching Region (3000-2850 cm⁻¹): Strong, sharp absorptions are expected in this region corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.[7]

-

C-O-C Stretching Region (1150-1050 cm⁻¹): The most diagnostic feature for an aliphatic ether is a strong, prominent absorption band due to the asymmetric C-O-C stretching vibration. For a compound like this compound, this is expected to appear around 1120 cm⁻¹ .[4][5]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a series of complex absorptions corresponding to C-H bending and C-C stretching vibrations, which are unique to the molecule's overall structure.

The absence of a strong, broad absorption around 3300 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) would be crucial to confirm that the sample is an ether and not an alcohol or a carbonyl compound.[8]

Conclusion

The collective analysis of mass spectrometry, NMR, and infrared spectroscopy provides a detailed and self-validating portrait of this compound. The experimental mass spectrum from the NIST database confirms the molecular weight and provides a characteristic fragmentation pattern, with a base peak at m/z 45. Predicted ¹H and ¹³C NMR spectra offer a robust model for the chemical environment of each proton and carbon atom, aligning with established principles of chemical shift and spin-spin coupling. Finally, the expected features of the infrared spectrum provide a clear signature for the aliphatic ether functional group. This comprehensive spectroscopic guide serves as an essential reference for researchers and professionals working with this compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound.

- Cheméo (2023). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2).

- Let's Talk Chemistry (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube.

- NIST (2024). Butane, 1-methoxy-2-methyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- NIST (2024). Mass spectrum of Butane, 1-methoxy-2-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Fiveable (2024). Spectroscopy of Ethers.

- OpenStax (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- PubChem (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.

- LibreTexts Chemistry (2024). 18.8: Spectroscopy of Ethers.

- LibreTexts Chemistry (2024). 18.9: Spectroscopy of Ethers.

- Chemicalize (2024). This compound. ChemAxon.

- NIST (2024). NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 3. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylbutane

Introduction

In the landscape of pharmaceutical and chemical research, a profound understanding of the physical properties of organic compounds is paramount. These properties, including boiling and melting points, are not merely data points; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and toxicological assessments. This guide provides a comprehensive technical overview of the boiling and melting points of 1-methoxy-2-methylbutane (CAS No. 62016-48-2), an ether of interest in various synthetic applications. While experimental data for this specific molecule is not widely available in the public domain, this paper will synthesize the best available estimated data, provide a comparative analysis with its isomers, and detail the rigorous experimental protocols for the empirical determination of these fundamental properties.

Core Physicochemical Data of this compound

Precise, experimentally verified data for the boiling and melting points of this compound are not readily found in curated chemical databases. However, computational estimations provide valuable insights into its expected physical state and behavior under varying temperatures. The following table summarizes the most reliable estimated values for this compound, alongside experimentally determined values for its structural isomer, 1-hexanol, for comparative purposes.

| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Melting Point (°C) | Data Type |

| This compound | C6H14O | 62016-48-2 | 91.54[1] | -105.78[1] | Estimated |

| 1-Hexanol | C6H14O | 111-27-3 | 156-157[2][3] | -52[2][3] | Experimental |

Note: The data for this compound are estimated and should be confirmed by experimental analysis.

The Causality Behind Physical Properties: A Molecular Perspective

The significant disparity in the boiling and melting points between this compound and its isomeric alcohol, 1-hexanol, is a direct consequence of their differing intermolecular forces. This section delves into the molecular-level interactions that govern these macroscopic properties.

Intermolecular Forces and Their Influence on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For a liquid to transition into the gaseous phase, sufficient energy must be supplied to overcome the cohesive intermolecular forces.

-

1-Hexanol: As a primary alcohol, 1-hexanol possesses a hydroxyl (-OH) group, which enables it to form strong hydrogen bonds with neighboring molecules.[2][5] This potent intermolecular attraction requires a substantial amount of thermal energy to disrupt, resulting in a relatively high boiling point of 156-157°C.[2][3]

-

This compound: In contrast, as an ether, this compound lacks a hydrogen atom bonded to its oxygen atom. Consequently, it cannot engage in hydrogen bonding with itself. The primary intermolecular forces at play are the weaker dipole-dipole interactions, arising from the polarity of the C-O-C bond, and London dispersion forces. The absence of hydrogen bonding leads to a significantly lower boiling point, estimated at 91.54°C.[1]

Molecular Structure and Its Impact on Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change involves the disruption of the ordered crystal lattice structure of the solid.

-

1-Hexanol: The ability of 1-hexanol to form a well-ordered, hydrogen-bonded crystal lattice contributes to its melting point of -52°C.[2][3]

-

This compound: The branched structure of this compound, with its methyl group at the second carbon, can hinder efficient packing into a stable crystal lattice. This disruption in crystal packing, combined with the weaker intermolecular forces, is expected to result in a significantly lower melting point, as reflected in the estimated value of -105.78°C.[1]

The following diagram illustrates the relationship between the molecular structure of these isomers and their dominant intermolecular forces, which in turn dictate their boiling points.

Caption: Molecular Structure's Influence on Intermolecular Forces and Boiling Point.

Experimental Determination Protocols

To ensure scientific rigor, the estimated physical properties of this compound must be validated through empirical measurement. The following are detailed, self-validating protocols for the determination of boiling and melting points.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This microscale method is ideal for determining the boiling point of small quantities of a liquid sample.[4][6]

Apparatus:

-

Thiele Tube

-

Thermometer (-10 to 200°C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 10 x 75 mm)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand. Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the level of the side arm. The thermometer bulb should be positioned in the center of the main tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. Convection currents in the mineral oil will ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[7]

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be within a narrow range (±1°C).

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Protocol 2: Melting Point Determination Using a Capillary Melting Point Apparatus

This protocol outlines the standard procedure for determining the melting point of a solid compound. For a substance like this compound, this would be performed on a solidified sample at low temperatures.

Apparatus:

-

Capillary Melting Point Apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solidified)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the solidified sample of this compound is finely powdered. Press the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.[8]

-

Loading the Capillary: Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[9][10]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.

-

Slow Heating for Accuracy: For a precise measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 20°C below the expected melting point.[8]

-

Observation: Observe the sample through the magnifying lens.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied.[8] This range represents the melting point.

-

Validation: A pure compound should exhibit a sharp melting point range of 1-2°C. A broader range may indicate the presence of impurities. Repeat the determination for verification.

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Conclusion

This technical guide has provided a detailed examination of the boiling and melting points of this compound. While experimentally determined values are not prevalent, reliable estimations have been presented and contextualized through a comparative analysis with its structural isomer, 1-hexanol. The underlying principles of intermolecular forces and molecular structure that govern these physical properties have been elucidated. Furthermore, this guide has furnished comprehensive, step-by-step protocols for the experimental determination of boiling and melting points, empowering researchers to empirically validate these crucial physicochemical parameters. For professionals in drug development and chemical synthesis, a thorough understanding and verification of such data are indispensable for process optimization, quality control, and regulatory compliance.

References

- LookChem. (n.d.). methyl 2-methylbutyl ether.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.

- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

- Chemistry LibreTexts. (2020, August 11). 7.27: Boiling Points (Thiele Tube).

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- PubChem. (n.d.). 1-Hexanol.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Hexanol CAS#: 111-27-3 [m.chemicalbook.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Methoxy-2-methylbutane in Organic Solvents

This guide provides an in-depth technical exploration of the solubility of 1-Methoxy-2-methylbutane, an ether with growing importance in specialty chemical formulations and as a reaction medium. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the theoretical underpinnings of its solubility, provides actionable experimental protocols for quantitative assessment, and introduces predictive methodologies for solvent selection.

Introduction: Understanding the Role of this compound

This compound (C₆H₁₄O) is an unsymmetrical ether characterized by a methoxy group attached to a branched alkyl chain.[1][2] Its molecular structure imparts a moderate polarity and the capacity for weak hydrogen bonding, positioning it as a versatile aprotic solvent. Ethers are generally noted for their chemical inertness and their ability to dissolve a wide array of nonpolar and moderately polar compounds, making them valuable in organic synthesis, extraction processes, and as components in formulations.[3] A comprehensive understanding of its solubility profile across a spectrum of organic solvents is critical for optimizing reaction conditions, developing stable formulations, and ensuring process efficiency.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its solubility behavior is dictated by a combination of forces:

-